molecular formula C11H15ClN2O3S B7120295 N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide

N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide

Cat. No.: B7120295
M. Wt: 290.77 g/mol
InChI Key: UJQBLUDUEUZKHG-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide is a synthetic organic compound characterized by the presence of a chloropyridine moiety, a methyl group, and a sulfonylacetamide group

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-8(2)18(16,17)7-11(15)14(3)10-5-4-9(12)6-13-10/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQBLUDUEUZKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CC(=O)N(C)C1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-aminopyridine, which is reacted with methyl isocyanate to form N-(5-chloropyridin-2-yl)-N-methylurea.

    Sulfonylation: The N-(5-chloropyridin-2-yl)-N-methylurea is then treated with isopropylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

The reaction conditions typically involve:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (25-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and yield. This may involve:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Use of automated systems for precise control of temperature, pressure, and reagent addition.
  • Purification steps such as crystallization or chromatography to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the sulfonylacetamide group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

    Substitution: Products depend on the nucleophile used (e.g., N-(5-methoxypyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide).

    Oxidation: Oxidized derivatives of the sulfonylacetamide group.

    Reduction: Reduced forms of the sulfonylacetamide group.

    Hydrolysis: 5-chloro-2-aminopyridine and isopropylsulfonylacetic acid.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is studied for its herbicidal and pesticidal properties, offering potential for crop protection.

    Material Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide depends on its application:

    Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways: The compound can affect various biochemical pathways, depending on its target. For example, it may inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-N-methylacetamide: Lacks the sulfonyl group, which may affect its reactivity and applications.

    N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylacetamide: Similar structure but without the sulfonyl group, leading to different chemical properties.

Uniqueness

N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide is unique due to the presence of both the chloropyridine and sulfonylacetamide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial uses.

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